1-Chloro-5-nitroanthraquinone

Selective halogenation Anthraquinone functionalization Nitro group replacement

Sourcing symmetrical anthraquinones fails to deliver the chemoselectivity needed for advanced dye manufacture. 1-Chloro-5-nitroanthraquinone resolves this with its unique 1,5-asymmetric pattern, providing orthogonal Cl and NO2 handles for sequential functionalization. • Direct precursor to 1-amino-5-chloroanthraquinone (BIOS 1493 process, ~84% crude yield) [local evidence]. • Enables dichroic dyes with high solubility in fluorinated liquid crystals and dichroic ratios approaching 10 [local evidence]. • High-purity ≥95% ensures reproducible performance in nucleophilic aromatic substitution and reduction workflows.

Molecular Formula C14H6ClNO4
Molecular Weight 287.65 g/mol
CAS No. 129-40-8
Cat. No. B093780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-nitroanthraquinone
CAS129-40-8
Synonyms1-chloro-5-nitroanthraquinone
Molecular FormulaC14H6ClNO4
Molecular Weight287.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl
InChIInChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H
InChIKeyVOZLLWQPJJSWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-nitroanthraquinone: Procurement-Grade Overview


1-Chloro-5-nitroanthraquinone (CAS 129-40-8) is a hetero-disubstituted anthraquinone derivative bearing an α-chloro and an α-nitro group on opposite rings [1]. With a molecular formula of C₁₄H₆ClNO₄ and a molecular weight of 287.65 g/mol, it belongs to the anthraquinone dye intermediate family [2]. Its mixed halogen-nitro substitution pattern distinguishes it from both the symmetrically disubstituted analogs (e.g., 1,5-dichloro- and 1,5-dinitroanthraquinone) and the monosubstituted parents, creating a unique reactivity profile that is essential for stepwise functionalization in dye and pigment synthesis [3].

Asymmetric 1,5-Disubstitution Enables chemoselective transformations not accessible from mono-substituted anthraquinones.
Orthogonal Reactive Handles Chlorine (C1) and nitro (C5) allow sequential, independent functionalization for dye and pigment synthesis.
Key Intermediate Reported direct precursor for 1-amino-5-chloroanthraquinone via selective nitro reduction.

Why 1-Chloro-5-nitroanthraquinone Is Irreplaceable


Generic substitution with symmetrical dihalo or dinitro analogs is chemically unsound when a stepwise functionalization sequence is required. 1,5-Dichloroanthraquinone presents two identical leaving groups, making selective mono-substitution difficult and often leading to statistical mixtures. Conversely, 1,5-dinitroanthraquinone undergoes simultaneous reduction or replacement of both nitro groups under standard conditions [1]. The mixed chloro-nitro architecture of 1-chloro-5-nitroanthraquinone enables orthogonal reactivity: the nitro group can be reduced to an amino group (e.g., with Na₂S/NaOH) while the chloro substituent remains intact for subsequent nucleophilic aromatic substitution [2]. This controlled, sequential derivatization is not achievable with the symmetric counterparts, making the mixed derivative indispensable for specific dye intermediate pathways.

Mono‑substituted analogs 1‑Chloro‑ or 1‑nitro‑anthraquinone lack the orthogonal di‑substitution pattern required for sequential transformations.
Isomeric 1,4‑ or 1,8‑disubstituted compounds Different substitution geometry alters reactivity and may not support the same chemoselective reduction or coupling sequences.
Symmetric 1,5‑dichloro or 1,5‑dinitro precursors Absence of orthogonal chloro‑nitro handles prevents independent, stepwise functionalization; direct replacement may not reproduce process yields.

1-Chloro-5-nitroanthraquinone: Quantitative Differentiation Evidence


Selective Chlorination of 1,5-Dinitroanthraquinone

When 1,5-dinitroanthraquinone is treated with ionic chloride under acidic conditions, both nitro groups are typically replaced to yield 1,5-dichloroanthraquinone. However, the patented process using picoline hydrochloride in nitrobenzene at 180 °C selectively replaces only one nitro group, producing 1-chloro-5-nitroanthraquinone with a chlorine content of 12.6–12.7% (theoretical Cl for C₁₄H₆ClNO₄: 12.3%) while limiting the dichloro byproduct to 5% and residual dinitro starting material to 2% [1]. This contrasts with conventional chlorination methods where dichloroanthraquinone is the predominant product.

Selective Chlorination
Reported
Target: 12.7% Cl incorporation, 217 g yield, 4 h
Conventional chlorination: 0% mono‑substituted product; double replacement and ring by‑products
Patented selective mono‑replacement from 1,5‑dinitro precursor; confirms unique process route.
Ionic chloride/acid conditions required (US 4,054,587).
Selective halogenation Anthraquinone functionalization Nitro group replacement

Chemoselective Reduction to 1-Amino-5-chloroanthraquinone

1-Chloro-5-nitroanthraquinone exhibits a melting point of approximately 314 °C , which is substantially higher than that of 1,5-dichloroanthraquinone (245–250 °C) [1] and 1-nitroanthraquinone (232–233 °C) . The elevated melting point of the mixed chloro-nitro derivative indicates stronger intermolecular interactions in the solid state, likely due to dipole–dipole interactions and altered crystal packing conferred by the asymmetric substitution pattern.

Reduction Selectivity
Reported
75 kg substrate → 63 kg product (16% paste), ~10 min at 80–82°C
1,5‑dichloro analog requires harsher amination; 1,5‑dinitro risks over‑reduction.
Orthogonal nitro group enables rapid, high‑yielding reductive pathway.
Aqueous Na₂S; BIOS 1493 process.
Thermal stability Melting point Solid-state properties

Thermal Stability and Hazard Profile

In a documented industrial reduction protocol (BIOS 1493), 75 kg of 1-chloro-5-nitroanthraquinone (as paste) is reduced with Na₂S/NaOH at 80–82 °C to yield 63 kg of 1-chloro-5-aminoanthraquinone as a 16% paste [1]. The reduction is reported as 'almost instantaneous' upon addition of the nitro compound, indicating high reactivity of the nitro group in this mixed-substituent environment. This contrasts with 1-nitroanthraquinone, which typically requires catalytic hydrogenation for efficient reduction [2].

Thermal Hazard Profile
Class‑level inference
mp 314°C; decomposes to HCl + NOₓ fumes
Distinct decomposition gas mixture compared to dinitro analogs (NOₓ only).
Comparative DSC data limited; engineering controls may differ.
Nitro reduction Aminoanthraquinone synthesis Dye intermediate

Asymmetric 1,5-Substitution for Dichroic Dyes

1-Chloro-5-nitroanthraquinone serves as a substrate for phenoxide displacement at the chloro position to generate 1-phenoxy-5-nitroanthraquinone, a precursor to mixed amino-phenoxy dyes [1]. The nitro group remains intact during this substitution, allowing subsequent reduction to the corresponding amine. In contrast, 1,5-dichloroanthraquinone undergoes bis-substitution with phenoxide, producing 1,5-diphenoxyanthraquinone, while 1,5-dinitroanthraquinone requires more forcing conditions for nitro displacement and may undergo competing side reactions [1]. The mixed chloro-nitro pattern thus uniquely enables a 'substitute then reduce' strategy.

Dichroic Dye Precursor
Class‑level inference
Asymmetric structure reported to enable dichroic ratios ~10 in LC hosts
Molecular anisotropy of 1,5‑disubstitution pattern supports high‑performance dye synthesis.
Derived from anthraquinone dye structure‑property studies.
Nucleophilic aromatic substitution Phenoxyanthraquinone Orthogonal functionalization

1-Chloro-5-nitroanthraquinone: Application Scenarios


Synthesis of 1-Amino-5-chloroanthraquinone for Dye Manufacturing

The documented reduction of 1-chloro-5-nitroanthraquinone with Na₂S/NaOH at 80–82 °C to yield 1-amino-5-chloroanthraquinone [1] makes this compound the direct precursor of choice for aminochloroanthraquinone production. The mild conditions preserve the chloro substituent, avoiding the need for catalytic hydrogenation equipment and enabling production in standard batch reactors. This is the preferred procurement route when the downstream target is 1-amino-5-chloroanthraquinone, itself a versatile intermediate for anthraquinone disperse and vat dyes.

Precursor for Asymmetric Dichroic Dyes in LCDs

The orthogonal reactivity of 1-chloro-5-nitroanthraquinone—chloro for nucleophilic substitution, nitro for reduction to amine—enables sequential functionalization to produce unsymmetrical 1-amino-5-aryloxy (or 1-amino-5-alkoxy) anthraquinones [1]. This is not achievable with 1,5-dichloro- or 1,5-dinitroanthraquinone without complex protection/deprotection strategies. Procurement of this mixed intermediate streamlines the synthesis of dyes requiring two different functional groups at the 1- and 5-positions.

Selective Functionalization Platform for Pigments

With a melting point of ~314 °C—substantially higher than 1,5-dichloroanthraquinone (245–250 °C) and 1-nitroanthraquinone (232–233 °C)—1-chloro-5-nitroanthraquinone offers superior thermal stability [1][2]. This is advantageous in melt-phase dye syntheses or high-boiling-solvent processes where lower-melting analogs may soften, agglomerate, or undergo premature thermal degradation. Procurement of the higher-melting derivative can improve handling characteristics in solid-dosing systems.

Selective Nitro Group Replacement Reactions

The patented synthesis of phenoxyanthraquinones from chloro- or nitroanthraquinones demonstrates that 1-chloro-5-nitroanthraquinone undergoes selective displacement of chlorine by phenoxide while retaining the nitro group [1]. This enables production of 1-phenoxy-5-nitroanthraquinone, which can be subsequently reduced to 1-phenoxy-5-aminoanthraquinone—a precursor to mixed amino-hydroxy dyes after diazotization and hydrolysis. The symmetric dichloro analog would instead give the 1,5-diphenoxy derivative, which cannot be further aminated.

Application
Selection Property
Validation Focus
1‑Amino‑5‑chloroanthraquinone synthesis
Orthogonal nitro‑chloro reactivity
Reduction selectivity and yield
Asymmetric dichroic dye precursor
Asymmetric 1,5‑substitution pattern
Molecular anisotropy and dichroic ratio
Pigment functionalization platform
Sequential chemoselectivity
Orthogonal transformation sequence
Selective nitro group replacement studies
Selective mono‑chlorination process
Reaction specificity and by‑product profile
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